N-(2,6-二甲基苯基)琥珀酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

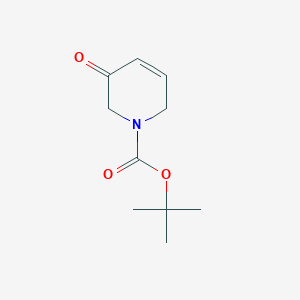

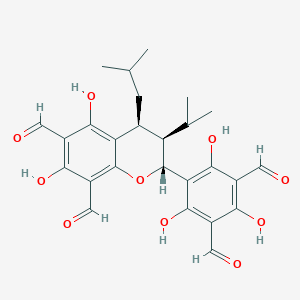

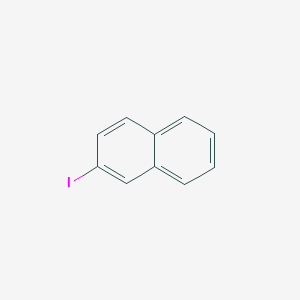

N-(2,6-Dimethyl-phenyl)-succinamic acid is a chemical compound that belongs to the class of succinamic acids, which are derivatives of succinic acid where an amine group is introduced to the succinic acid backbone. These compounds are of interest due to their potential applications in various fields, including medicinal chemistry and materials science. The synthesis and characterization of N-substituted succinamic acid compounds have been explored, with various substituents providing a range of physical and chemical properties .

Synthesis Analysis

The synthesis of N-substituted succinamic acid compounds typically involves the acylation reaction of succinic anhydride with different amines. For instance, the reaction with 2-amino pyridine, N-methyl piperazine, p-chloroaniline, aniline, and tertiary butyl amine has been reported, with the optimal conditions being a 1:1 ratio of succinic anhydride to amine, a reaction temperature of 15 °C, and a reaction time of 5 hours. The yields of these reactions can be quite high, with the highest reported yield being 85.6% .

Molecular Structure Analysis

The molecular structure of N-substituted succinamic acids can be complex, with multiple planar fragments comprising the molecule. For example, in the related compound N-[2-(trifluoromethyl)phenyl]succinamic acid, the molecule consists of three planar fragments: the aromatic ring, the core portion, and the acid functionality. The dihedral angles between these fragments can vary, indicating different spatial arrangements and potential for intermolecular interactions .

Chemical Reactions Analysis

N-substituted succinamic acids can participate in various chemical reactions due to their functional groups. For example, the presence of the amide and acid functionalities allows for the formation of hydrogen bonds, as observed in the crystal structure of N-[2-(trifluoromethyl)phenyl]succinamic acid, where N-H...O and O-H...O hydrogen bonds result in a one-dimensional chair-shaped ribbon structure . Additionally, these compounds can act as catalysts, as seen with Succinimide-N-sulfonic acid, which catalyzes the synthesis of tetrahydrobenzo[c]acridine-8(7H)-one derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-substituted succinamic acids are influenced by their molecular structures. The presence of different substituents can affect properties such as solubility, melting point, and reactivity. For example, the characterisation of 2-benzyl-3-phenylsuccinic acids revealed that the erythro and threo diastereoisomers have different melting points, which is indicative of their distinct physical properties . The Hirshfeld surface study and frontier molecular orbital analyses, such as those performed on N-[2-(trifluoromethyl)phenyl]succinamic acid, provide insights into the intermolecular interactions and electronic properties of these compounds .

科学研究应用

促胰岛素作用

N-(2,6-二甲基苯基)琥珀酸衍生物,如琥珀酸二甲酯 (SAD),因其促胰岛素特性而受到探索,这可能对 2 型糖尿病的治疗有益。研究表明,SAD 可以显着增强高浓度 D-葡萄糖在常血糖和高血糖大鼠模型中引发的胰岛素输出,而不影响胰高血糖素分泌。这表明 SAD 及其衍生物在刺激胰岛素释放中的潜在应用,特别是在以 B 细胞糖毒性为特征的疾病中,如 2 型糖尿病 (Leclercq-Meyer & Malaisse, 1994)。

代谢研究

对 N-(2,6-二甲基苯基)琥珀酸衍生物的代谢和处置的研究提供了对其药代动力学特征的见解。例如,对 N-(3,5-二氯苯基)琥珀酰亚胺 (NDPS)(一种相关化合物)的研究表明,在大鼠中广泛代谢,产生了几种羟基化代谢物,这些代谢物可能参与该化合物的肾毒性作用。了解这些化合物的代谢途径对于评估它们作为潜在治疗剂的安全性与有效性至关重要 (Griffin & Harvison, 1998)。

营养和胃肠道作用

琥珀酸衍生物也因其营养和胃肠道作用而受到研究。例如,N-琥珀酰壳聚糖系统已被评估其将治疗剂(如 5-氨基水杨酸)递送至结肠以治疗炎性肠病的潜力。这些系统在实验模型中显示出有希望的结果,表明在提高胃肠道治疗效果方面具有潜在应用 (Mura 等人,2011 年)。

联合疗法

琥珀酸衍生物与其他治疗剂的协同作用也引起了人们的兴趣。例如,琥珀酸二甲酯与与 GLP-1 相关的肽类胰高血糖素样肽-1 (exendin-4) 的组合已被证明在动物模型中协同增强胰岛素分泌。这表明在 2 型糖尿病的联合疗法中具有潜在应用,其中可以利用多种药物的促胰岛素作用以获得更大的治疗益处 (Cancelas 等人,2001 年)。

安全和危害

属性

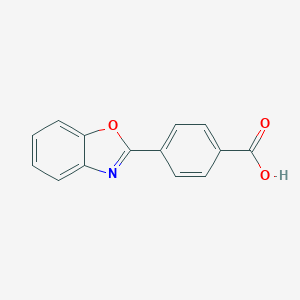

IUPAC Name |

4-(2,6-dimethylanilino)-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-8-4-3-5-9(2)12(8)13-10(14)6-7-11(15)16/h3-5H,6-7H2,1-2H3,(H,13,14)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANORGLROOXVGGO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20320459 |

Source

|

| Record name | N-(2,6-Dimethyl-phenyl)-succinamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20320459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,6-Dimethyl-phenyl)-succinamic acid | |

CAS RN |

24245-01-0 |

Source

|

| Record name | 24245-01-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=359862 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2,6-Dimethyl-phenyl)-succinamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20320459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(4-Cyanophenyl)selanyl]benzonitrile](/img/structure/B183015.png)